Lorcaserin hydrochloride

Description

Properties

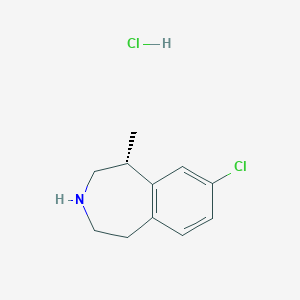

IUPAC Name |

(5R)-7-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN.ClH/c1-8-7-13-5-4-9-2-3-10(12)6-11(8)9;/h2-3,6,8,13H,4-5,7H2,1H3;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITIHHRMYZPNGRC-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCC2=C1C=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCCC2=C1C=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60233650 | |

| Record name | Lorcaserin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60233650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

846589-98-8 | |

| Record name | Lorcaserin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=846589-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lorcaserin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0846589988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lorcaserin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60233650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LORCASERIN HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0QJF08GDPE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Deep Dive into the Molecular Interactions of Lorcaserin Hydrochloride with 5-HT2C Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of lorcaserin (B1675133) hydrochloride, a selective serotonin (B10506) 2C (5-HT2C) receptor agonist. The document delves into the quantitative pharmacology, downstream signaling pathways, and key experimental methodologies used to characterize this interaction, offering valuable insights for professionals in the fields of neuroscience, pharmacology, and drug development.

Quantitative Pharmacology of Lorcaserin

Lorcaserin exhibits a high affinity and functional selectivity for the human 5-HT2C receptor. This selectivity is crucial for its therapeutic effect in weight management, as activation of the closely related 5-HT2A and 5-HT2B receptors is associated with hallucinogenic effects and cardiac valvulopathy, respectively.[1][2] The binding affinity and functional potency of lorcaserin at these receptors are summarized below.

| Parameter | Human 5-HT2C Receptor | Human 5-HT2A Receptor | Human 5-HT2B Receptor | Reference |

| Binding Affinity (Ki) | 15 ± 1 nM | ~270 nM (18-fold lower) | ~1560 nM (104-fold lower) | [3][4] |

| Functional Potency (EC50) | 121.5 nM | - | - | [5] |

| Maximal Efficacy (Emax) | 71.09% (Partial Agonist) | No observed activity | No observed activity | [5] |

Table 1: Quantitative pharmacological data for lorcaserin hydrochloride at human serotonin 2 (5-HT2) receptor subtypes. Ki values represent the inhibition constant in radioligand binding assays. EC50 and Emax values are from functional assays measuring inositol (B14025) phosphate (B84403) accumulation.

Signaling Pathways Activated by Lorcaserin

The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[6] However, it can also engage other signaling cascades, including β-arrestin-mediated pathways.

Canonical Gq/11 Signaling Pathway

Upon binding of lorcaserin, the 5-HT2C receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein Gq/11. The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG, in conjunction with the elevated Ca2+, activates protein kinase C (PKC).[7][8][9] This cascade of events ultimately leads to various cellular responses.

References

- 1. The 5-HT2C receptor agonist, lorcaserin, and the 5-HT6 receptor antagonist, SB-742457, promote satiety; a microstructural analysis of feeding behaviour - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lorcaserin, A 5-HT2C Receptor Agonist, Reduces Body Weight by Decreasing Energy Intake without Influencing Energy Expenditure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. journals.physiology.org [journals.physiology.org]

- 8. ahajournals.org [ahajournals.org]

- 9. G Protein-Coupled Receptors: A Century of Research and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Pharmacological Profile of Lorcaserin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive in vitro pharmacological characterization of Lorcaserin hydrochloride, a selective serotonin (B10506) 5-HT2C receptor agonist. The information presented herein is intended to support research, development, and scientific understanding of this compound.

Introduction

This compound is a selective agonist for the serotonin 2C (5-HT2C) receptor.[1] It was developed for chronic weight management as it is believed to decrease food consumption and promote satiety through the activation of 5-HT2C receptors in the hypothalamus.[1][2] This document details the in vitro binding affinity, functional activity, and selectivity profile of Lorcaserin, along with the experimental methodologies used for their determination.

Binding Affinity

The binding affinity of this compound for human serotonin receptor subtypes was determined through radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a compound for a receptor, with a lower Ki value indicating a higher affinity.

| Receptor Subtype | Radioligand | Ki (nM) | Reference |

| 5-HT2C | [³H]mesulergine | 15 ± 1 | [3] |

| 5-HT2A | [¹²⁵I]DOI | 270 ± 30 | [4] |

| 5-HT2B | [³H]5-HT | 1560 ± 110 | [4] |

Table 1: Binding Affinity of this compound for Human 5-HT Receptor Subtypes.

Functional Activity

The functional activity of Lorcaserin as a 5-HT2C receptor agonist was evaluated using inositol (B14025) phosphate (B84403) (IP) accumulation assays and calcium mobilization assays in cell lines expressing the human 5-HT2C receptor. Lorcaserin was found to be a full agonist at the human 5-HT2C receptor.[3]

| Assay Type | Cell Line | Parameter | Value | Reference |

| Inositol Phosphate Accumulation | CHO-K1 or HEK293 | EC₅₀ | 121.5 nM | [5] |

| Inositol Phosphate Accumulation | CHO-K1 or HEK293 | Eₘₐₓ | 71.09% (relative to full agonist) | [5] |

| Calcium Mobilization | MIN6 cells | IC₅₀ (GSIS inhibition) | 20.3 µM | [6] |

Table 2: Functional Activity of this compound at the Human 5-HT2C Receptor.

Receptor Selectivity

Lorcaserin demonstrates significant selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B receptor subtypes. This selectivity is crucial for its therapeutic action while minimizing off-target effects.

| Comparison | Selectivity Fold (based on Ki) | Reference |

| 5-HT2C vs. 5-HT2A | ~18-fold | [3] |

| 5-HT2C vs. 5-HT2B | ~104-fold | [3] |

Table 3: Selectivity Profile of this compound.

Further studies have shown that Lorcaserin is highly selective for the human 5-HT2C receptor over a wide range of other G protein-coupled receptors and ion channels.[3]

Signaling Pathway

Activation of the 5-HT2C receptor by Lorcaserin primarily initiates the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

Experimental Protocols

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of Lorcaserin by measuring its ability to compete with a known radioligand for binding to the 5-HT2C receptor.

Materials:

-

Cell membranes from HEK293 or CHO cells stably expressing the human 5-HT2C receptor.[7]

-

Radioligand: [³H]mesulergine.[7]

-

Non-specific binding control: 10 µM Mianserin.[7]

-

Assay Buffer: 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors.[7]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[8]

-

96-well plates.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells in cold lysis buffer and centrifuge to pellet nuclei and debris. Centrifuge the supernatant at high speed to pellet the cell membranes. Resuspend the membrane pellet in assay buffer.[7]

-

Assay Setup: In a 96-well plate, add the cell membrane suspension, varying concentrations of Lorcaserin, and a fixed concentration of [³H]mesulergine. Include wells for total binding (no competitor) and non-specific binding (with Mianserin).[7]

-

Incubation: Incubate the plate at 30°C for 60 minutes to reach equilibrium.[7]

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand. Wash the filters with ice-cold wash buffer.[7]

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (concentration of Lorcaserin that inhibits 50% of specific radioligand binding) from a competition curve. Calculate the Ki value using the Cheng-Prusoff equation.[4]

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the accumulation of inositol phosphates, a downstream product of PLC activation, to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of Lorcaserin.

Materials:

-

Cells stably expressing the human 5-HT2C receptor (e.g., CHO-K1 or HEK293).[5]

-

[³H]myo-inositol.[5]

-

Stimulation buffer containing LiCl.[5]

-

Lysis buffer (e.g., 0.1 M formic acid).[5]

-

Anion-exchange chromatography columns.[5]

-

Scintillation counter.

Procedure:

-

Cell Seeding and Labeling: Seed cells in a 96-well plate and incubate overnight. Replace the medium with inositol-free medium containing [³H]myo-inositol and incubate for 18-24 hours to label the phosphoinositide pools.[5]

-

Compound Stimulation: Wash the cells to remove unincorporated [³H]myo-inositol. Add stimulation buffer containing LiCl and varying concentrations of Lorcaserin. Incubate for 30-60 minutes at 37°C.[5]

-

Cell Lysis and IP Isolation: Terminate the stimulation by adding lysis buffer. Separate the total [³H]-labeled inositol phosphates from free [³H]myo-inositol using anion-exchange chromatography columns.[5]

-

Detection and Analysis: Quantify the amount of [³H]-IPs by scintillation counting. Plot the data against the log concentration of Lorcaserin to determine EC₅₀ and Eₘₐₓ values.[5]

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon agonist stimulation of the 5-HT2C receptor.

Materials:

-

Cells stably expressing the human 5-HT2C receptor.[9]

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[9]

-

Assay buffer.

-

96-well black-walled, clear-bottom plate.

-

Fluorescence plate reader.

Procedure:

-

Cell Plating: Seed cells into a 96-well plate and incubate for 24 hours.[9]

-

Dye Loading: Aspirate the culture medium and add the calcium-sensitive fluorescent dye diluted in assay buffer. Incubate for 1 hour at 37°C.[9]

-

Compound Preparation: Prepare serial dilutions of Lorcaserin in assay buffer.

-

Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Add the Lorcaserin solutions and immediately begin kinetic reading of fluorescence intensity for 2-3 minutes.[9]

-

Data Analysis: Calculate the change in fluorescence from baseline. Plot the data against the log concentration of Lorcaserin to determine the EC₅₀.[9]

Conclusion

The in vitro pharmacological data presented in this guide characterize this compound as a potent and selective full agonist of the human 5-HT2C receptor. Its high affinity and functional activity at the 5-HT2C receptor, coupled with its selectivity over other serotonin receptor subtypes, provide a clear pharmacological basis for its mechanism of action. The detailed experimental protocols provided herein offer a foundation for the replication and further investigation of the in vitro properties of Lorcaserin and other 5-HT2C receptor modulators.

References

- 1. Lorcaserin - Wikipedia [en.wikipedia.org]

- 2. Lorcaserin (Belviq): A Selective Serotonin 5-HT2C Agonist In the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Lorcaserin Inhibit Glucose-Stimulated Insulin Secretion and Calcium Influx in Murine Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. 5-HT2C Receptor Structures Reveal the Structural Basis of GPCR Polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Preclinical Pharmacology and Therapeutic Potential of Lorcaserin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preclinical pharmacology and therapeutic potential of Lorcaserin, a selective serotonin (B10506) 2C (5-HT2C) receptor agonist. Lorcaserin was developed for weight management and acts by reducing appetite. This document details its mechanism of action, receptor binding affinity and selectivity, and its effects in preclinical models of obesity. Furthermore, it outlines detailed experimental protocols for key in vitro and in vivo assays and visualizes critical signaling pathways and experimental workflows. While Lorcaserin was withdrawn from the market due to a potential increased risk of cancer, the extensive preclinical data remains a valuable resource for understanding 5-HT2C receptor pharmacology and its role in appetite regulation.

Introduction

Obesity is a global health crisis associated with numerous comorbidities, including type 2 diabetes, cardiovascular disease, and certain cancers. Lorcaserin was a pharmacotherapeutic agent developed to address this challenge. It functions as a selective agonist of the 5-HT2C receptor, which is predominantly expressed in the central nervous system and plays a crucial role in regulating appetite and satiety. By activating these receptors, particularly in the pro-opiomelanocortin (POMC) neurons of the hypothalamus, Lorcaserin was shown to decrease food consumption and promote weight loss in preclinical and clinical studies.[1][2]

Mechanism of Action

Lorcaserin's primary mechanism of action is the selective activation of 5-HT2C receptors. These G-protein coupled receptors are concentrated in the hypothalamus, a key brain region for the homeostatic regulation of energy balance.[3]

Signaling Pathway

Activation of the 5-HT2C receptor by Lorcaserin initiates an intracellular signaling cascade primarily through the Gq/11 protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C. This signaling cascade within POMC neurons is believed to be the central mechanism for Lorcaserin's anorectic effects.

References

A Deep Dive into Lorcaserin Hydrochloride: A Selective Serotonin 2C Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of lorcaserin (B1675133) hydrochloride, a selective serotonin (B10506) 2C (5-HT2C) receptor agonist. It details its mechanism of action, receptor binding profile, functional activity, and the downstream signaling pathways it modulates. This document is intended to serve as a resource for researchers and professionals involved in drug discovery and development, offering insights into the pharmacological characterization of this compound.

Introduction

Lorcaserin hydrochloride is a medication developed for chronic weight management.[1][2] Its therapeutic effect is primarily attributed to its selective agonist activity at the 5-HT2C receptor, which is predominantly expressed in the central nervous system and plays a crucial role in the regulation of appetite and satiety.[3][4] By selectively targeting this receptor, lorcaserin was designed to offer a more favorable safety profile compared to older, non-selective serotonergic weight-loss agents that were associated with adverse cardiovascular effects due to their activity at 5-HT2B receptors.[1][5]

Mechanism of Action

Lorcaserin is believed to promote satiety and reduce food consumption by selectively activating 5-HT2C receptors on pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus.[1][4] This activation stimulates the release of alpha-melanocyte-stimulating hormone (α-MSH), which then acts on melanocortin 4 receptors (MC4R) in the paraventricular nucleus of the hypothalamus.[6][7] The stimulation of this pathway leads to a sensation of fullness and a subsequent decrease in caloric intake.[1][8]

Quantitative Pharmacological Profile

The selectivity and potency of lorcaserin have been characterized through a series of in vitro binding and functional assays. The following tables summarize the key quantitative data.

Table 1: Lorcaserin Binding Affinity (Ki) at Human Serotonin Receptors

| Receptor | Binding Affinity (Ki) [nM] | Reference(s) |

| 5-HT2C | 15 | [9][10][11] |

| 5-HT2A | 112 | [9][11] |

| 5-HT2B | 174 | [9] |

| 5-HT1A | 700 | [11] |

Lower Ki values indicate higher binding affinity.

Table 2: Lorcaserin Functional Potency (EC50) at Human 5-HT2 Receptors

| Receptor | Functional Potency (EC50) [nM] | Assay Type | Reference(s) |

| 5-HT2C | 9 ± 0.5 | Inositol (B14025) Phosphate (B84403) Accumulation | [1] |

| 5-HT2A | 168 ± 11 | Inositol Phosphate Accumulation | [1] |

| 5-HT2B | 943 ± 90 | Inositol Phosphate Accumulation | [1] |

Lower EC50 values indicate greater potency.

Signaling Pathways

The activation of the 5-HT2C receptor by lorcaserin initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gq/11 proteins.

5-HT2C Receptor Gq/11 Signaling Pathway

Upon lorcaserin binding, the 5-HT2C receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC).[4][12] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][13] IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4][13]

Canonical Gq/11 signaling pathway activated by lorcaserin.

Hypothalamic Appetite Regulation Pathway

The activation of 5-HT2C receptors on POMC neurons in the hypothalamus is the key mechanism for lorcaserin's anorectic effect. This leads to the release of α-MSH, which signals to reduce food intake.

Hypothalamic pathway for lorcaserin-mediated appetite suppression.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize this compound.

Radioligand Binding Assay (Competition Assay)

This protocol outlines a competition binding assay to determine the binding affinity (Ki) of lorcaserin for the 5-HT2C receptor.

Objective: To determine the concentration of lorcaserin that inhibits 50% of the specific binding of a radiolabeled ligand to the 5-HT2C receptor (IC50), from which the Ki can be calculated.

Materials:

-

Cell membranes prepared from cells stably expressing the human 5-HT2C receptor.

-

Non-specific binding control: Mianserin or another suitable 5-HT2C antagonist.[14]

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Scintillation cocktail.

-

96-well plates.

-

Glass fiber filters (pre-soaked in polyethyleneimine).

-

Cell harvester and liquid scintillation counter.

Workflow:

Workflow for a competition radioligand binding assay.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the 5-HT2C receptor in a suitable buffer and prepare a membrane fraction by differential centrifugation.[14][16]

-

Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of [3H]mesulergine, and varying concentrations of lorcaserin.[14][16] Include control wells for total binding (no lorcaserin) and non-specific binding (a high concentration of a non-radiolabeled antagonist).[14]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to allow binding to reach equilibrium.[14][16]

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.[14][16]

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.[14][16]

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[14][16]

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the lorcaserin concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Inositol Phosphate (IP) Accumulation Assay

This protocol describes a functional assay to measure the potency (EC50) of lorcaserin in stimulating the Gq/11 signaling pathway.

Objective: To quantify the production of inositol phosphates in response to 5-HT2C receptor activation by lorcaserin.

Materials:

-

Cells stably expressing the human 5-HT2C receptor.

-

[3H]myo-inositol.

-

Stimulation buffer containing lithium chloride (LiCl) to inhibit inositol monophosphatase.[17][18]

-

Lysis buffer.

-

Anion-exchange chromatography columns.

-

Scintillation cocktail and counter.

Workflow:

Workflow for an inositol phosphate accumulation assay.

Procedure:

-

Cell Labeling: Culture cells expressing the 5-HT2C receptor and incubate them with [3H]myo-inositol to label the cellular phosphoinositide pools.[17][18]

-

Stimulation: Pre-incubate the labeled cells with a buffer containing LiCl, then stimulate with various concentrations of lorcaserin for a defined period.[17][18]

-

Cell Lysis: Terminate the stimulation and lyse the cells to release the intracellular contents.[18]

-

Separation: Apply the cell lysates to anion-exchange chromatography columns to separate the [3H]-labeled inositol phosphates from free [3H]myo-inositol.[18]

-

Quantification: Elute the inositol phosphates and quantify the radioactivity using a scintillation counter.[18]

-

Data Analysis: Plot the amount of inositol phosphate produced against the logarithm of the lorcaserin concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vivo Assessment of Efficacy

The anorectic effect of lorcaserin is typically evaluated in animal models of diet-induced obesity.

Experimental Workflow for Food Intake Studies in Rodents

Workflow for in vivo assessment of lorcaserin on food intake.

Conclusion

This compound is a potent and selective 5-HT2C receptor agonist. Its pharmacological profile, characterized by a higher affinity and functional potency for the 5-HT2C receptor over other serotonin receptor subtypes, underpins its mechanism of action in promoting satiety and reducing food intake. The detailed experimental protocols and an understanding of the downstream signaling pathways are crucial for the continued research and development of selective serotonergic compounds for therapeutic applications.

References

- 1. LORCASERIN FOR THE TREATMENT OF OBESITY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 5. The 5-HT2C receptor agonist, lorcaserin, and the 5-HT6 receptor antagonist, SB-742457, promote satiety; a microstructural analysis of feeding behaviour - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alpha-Melanocyte stimulating hormone: production and degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. α-MSH Influences the Excitability of Feeding-Related Neurons in the Hypothalamus and Dorsal Vagal Complex of Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-HT2C Receptor Structures Reveal the Structural Basis of GPCR Polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lorcaserin Alters Serotonin and Noradrenaline Tissue Content and Their Interaction With Dopamine in the Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. CHARACTERIZATION OF THE DISCRIMINATIVE STIMULUS EFFECTS OF LORCASERIN IN RATS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction | PLOS One [journals.plos.org]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of Lorcaserin Hydrochloride Hemihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lorcaserin (B1675133) hydrochloride hemihydrate, a selective serotonin (B10506) 2C (5-HT2C) receptor agonist, was developed for chronic weight management. Understanding its physicochemical properties is fundamental for its formulation, delivery, and regulatory evaluation. This technical guide provides a comprehensive overview of the core physicochemical characteristics of lorcaserin hydrochloride hemihydrate, including its identity, physical and chemical properties, solubility, stability, and polymorphic forms. Detailed experimental protocols for the determination of key parameters and visualizations of its primary signaling pathway are included to support further research and development.

Chemical Identity

| Property | Value |

| Chemical Name | (R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride hemihydrate |

| CAS Number | 856681-05-5 |

| Molecular Formula | C₁₁H₁₅Cl₂N · 0.5H₂O |

| Molecular Weight | 241.16 g/mol |

| Appearance | White to off-white powder or crystals.[1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound hemihydrate is presented below. These parameters are crucial for predicting its behavior in biological systems and for the design of appropriate dosage forms.

| Property | Value | Experimental Method |

| Solubility | > 400 mg/mL in water | Equilibrium Solubility Method |

| pKa | 9.53 | Potentiometric Titration |

| LogP | 2.56 | Shake-Flask Method |

| Melting Point | Data not publicly available. The hemihydrate form (Form III) is known to convert to an anhydrous form (Form I) upon heating.[2] | Differential Scanning Calorimetry (DSC) |

| Polymorphism | Exists in multiple forms, with the hemihydrate (Form III) being a stable crystalline form. Anhydrous forms (Form I and II) readily convert to the hemihydrate in the presence of moisture.[2] | X-Ray Powder Diffraction (XRPD) |

Stability Profile

This compound hemihydrate exhibits stability under various stress conditions, a critical factor for its shelf-life and formulation development.

| Stress Condition | Observations |

| Acid Hydrolysis | Stable |

| Base Hydrolysis | Stable |

| Oxidative Stress | Shows significant degradation |

| Thermal Stress | Stable |

| Photolytic Stress | Stable |

Signaling Pathway and Mechanism of Action

Lorcaserin is a selective agonist of the serotonin 2C (5-HT2C) receptor, which is primarily located on pro-opiomelanocortin (POMC) neurons in the hypothalamus. Activation of these receptors is believed to decrease food consumption and promote satiety.

Experimental Protocols

pKa Determination by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of this compound hemihydrate.

Methodology:

-

Preparation of Solutions:

-

Prepare a 0.01 M solution of this compound hemihydrate in deionized water.

-

Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (B78521) (NaOH) solutions.

-

Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.

-

-

Titration Procedure:

-

Calibrate the pH meter using standard buffers (pH 4.0, 7.0, and 10.0).

-

Pipette 20 mL of the lorcaserin solution into a beaker and add 20 mL of the 0.15 M KCl solution.

-

If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 2-3) with 0.1 M HCl.

-

Titrate the solution with 0.1 M NaOH, adding the titrant in small increments (e.g., 0.1-0.2 mL).

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches the basic range (e.g., pH 11-12).

-

-

Data Analysis:

-

Plot the pH values against the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point from the inflection point of the curve.

-

The pKa is the pH at which half of the equivalence volume of NaOH has been added.

-

LogP Determination by Shake-Flask Method

Objective: To determine the partition coefficient (LogP) of lorcaserin.

Methodology:

-

Preparation of Phases:

-

Prepare a phosphate (B84403) buffer solution at a pH where lorcaserin is predominantly in its unionized form.

-

Saturate n-octanol with the buffer and the buffer with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

-

-

Partitioning:

-

Dissolve a known amount of lorcaserin in the pre-saturated buffer to create a stock solution of known concentration.

-

Add a known volume of the lorcaserin stock solution to a separatory funnel.

-

Add an equal volume of the pre-saturated n-octanol.

-

Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning.

-

Allow the phases to separate completely.

-

-

Analysis:

-

Carefully separate the aqueous and n-octanol layers.

-

Determine the concentration of lorcaserin in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration of lorcaserin in the n-octanol phase to its concentration in the aqueous phase.

-

LogP is the logarithm of the partition coefficient.

-

Stability-Indicating HPLC Method

Objective: To develop and validate a stability-indicating HPLC method for the analysis of this compound hemihydrate and its degradation products.

Methodology:

-

Forced Degradation Studies:

-

Acid Hydrolysis: Reflux the drug solution in 0.1 M HCl at 80°C for 2 hours.

-

Base Hydrolysis: Reflux the drug solution in 0.1 M NaOH at 80°C for 2 hours.

-

Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid drug to 105°C for 24 hours.

-

Photodegradation: Expose the drug solution to UV light (254 nm) for 24 hours.

-

-

Chromatographic Conditions:

-

A typical HPLC system with a UV detector is used.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly employed.

-

Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used. The specific composition should be optimized to achieve good separation of the parent drug and its degradation products.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Determined by the UV spectrum of lorcaserin.

-

Injection Volume: Typically 20 µL.

-

-

Method Validation:

-

The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

-

Conclusion

This technical guide has summarized the essential physicochemical properties of this compound hemihydrate. The provided data on its identity, solubility, pKa, logP, and stability are critical for its handling, formulation, and analytical development. The detailed experimental protocols offer a practical framework for researchers to conduct their own assessments. Furthermore, the visualization of the signaling pathway provides a clear understanding of its mechanism of action at the molecular level. This comprehensive information serves as a valuable resource for scientists and professionals involved in the research and development of this and similar pharmaceutical compounds.

References

Lorcaserin's Effects on Satiety and Food Consumption: A Technical Guide

Abstract

Lorcaserin (B1675133) is a selective serotonin (B10506) 2C (5-HT2C) receptor agonist formerly approved for chronic weight management.[1][2] Its primary mechanism of action involves the modulation of central serotonergic pathways that regulate appetite and food intake.[3][4] By selectively activating 5-HT2C receptors on pro-opiomelanocortin (POMC) neurons within the hypothalamus, lorcaserin stimulates the release of α-melanocyte-stimulating hormone (α-MSH), which subsequently acts on melanocortin-4 receptors (MC4R) to induce feelings of satiety and reduce food consumption.[1][3][5] More recent evidence has also implicated the activation of brainstem glucagon-like peptide-1 (GLP-1) producing neurons as a contributing mechanism.[6][7] Clinical and preclinical studies have consistently demonstrated that lorcaserin's efficacy in promoting weight loss is driven by a significant reduction in energy intake, rather than an increase in energy expenditure.[8][9][10] Furthermore, functional magnetic resonance imaging (fMRI) studies in humans have revealed that lorcaserin attenuates the brain's response to highly palatable food cues in regions associated with attention, emotion, and salience.[11][12] This technical guide provides an in-depth review of the signaling pathways, experimental data, and methodologies related to lorcaserin's effects on satiety and food consumption for researchers and drug development professionals.

Mechanism of Action

Lorcaserin achieves its anorectic effect through a dual-pronged mechanism, primarily targeting the hypothalamic melanocortin system and secondarily engaging the brainstem GLP-1 system.

Primary Signaling Pathway: The Hypothalamic Melanocortin System

The principal mechanism of lorcaserin-induced satiety is the activation of the 5-HT2C receptors located on the pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus.[1][3][5] This agonism triggers a signaling cascade that results in the release of α-melanocyte-stimulating hormone (α-MSH).[5] α-MSH then travels to the paraventricular nucleus, where it binds to and activates melanocortin-4 receptors (MC4R), leading to a suppression of appetite.[3][5] Lorcaserin's high selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B subtypes minimizes the risk of hallucinogenic effects and cardiovascular issues associated with previous non-selective serotonergic agents.[1][3]

Secondary Signaling Pathway: Brainstem GLP-1 System

Emerging research has identified a complementary mechanism involving the brainstem. Lorcaserin activates 5-HT2C receptors expressed on preproglucagon (PPG) neurons in the nucleus of the solitary tract (NTS), which are responsible for producing glucagon-like peptide-1 (GLP-1).[6][7][13] This activation of brainstem GLP-1 neurons is a necessary step for lorcaserin to produce its full food intake-suppressive effects.[6][13] This finding suggests a convergence of serotonergic and incretin-based pathways in the regulation of appetite.

Quantitative Effects on Food Consumption and Body Weight

Clinical trials have consistently shown that lorcaserin significantly reduces body weight primarily by decreasing energy intake, without affecting energy expenditure.

Clinical Trial Data

The tables below summarize key quantitative findings from major clinical trials investigating lorcaserin's impact on energy intake, body weight, and related metabolic parameters.

Table 1: Effect of Lorcaserin on Weight and Energy Intake in Human Clinical Trials

| Study | Treatment Group | Duration | Primary Outcome | Result | p-value | Citation |

|---|---|---|---|---|---|---|

| Martin et al., 2011 | Lorcaserin 10 mg BID | 56 days | Change in Energy Intake | -470 ± 87 kcal | < 0.05 | [8][9] |

| Placebo | 56 days | Change in Energy Intake | -205 ± 91 kcal | [8][9] | ||

| BLOOM Study | Lorcaserin 10 mg BID | 1 year | % of Patients with ≥5% Weight Loss | 47.5% | < 0.001 | [14] |

| Placebo | 1 year | % of Patients with ≥5% Weight Loss | 20.3% | [14] | ||

| Lorcaserin 10 mg BID | 1 year | Mean Weight Loss | -5.8 ± 0.2 kg | < 0.001 | [14] | |

| Placebo | 1 year | Mean Weight Loss | -2.2 ± 0.1 kg | [14] | ||

| BLOOM-DM | Lorcaserin 10 mg BID | 1 year | % of Patients with ≥5% Weight Loss | 37.5% | < 0.001 | [15] |

| | Placebo | 1 year | % of Patients with ≥5% Weight Loss | 16.1% | |[15] |

Neurobiological Effects on Food Cue Reactivity

Functional MRI studies have provided insight into the central nervous system changes underlying lorcaserin's effects. Treatment with lorcaserin has been shown to decrease activation in brain regions critical for attention and emotional/salient processing of food cues.

Table 2: Effect of Lorcaserin on Brain Response to Food Cues (fMRI)

| Study | Condition | Brain Region | Observed Effect | Citation |

|---|---|---|---|---|

| Farr et al., 2016 | 1 week, fasting state | Parietal and Visual Cortices | Decreased activation in response to highly palatable food cues. | [12] |

| 4 weeks, fed state | Parietal Cortex | Decreased activation in response to any food cues. | [12] |

| | 4 weeks | Insula and Amygdala | Attenuated decreases in emotion- and salience-related limbic activity. |[12] |

Key Experimental Methodologies

The assessment of lorcaserin's effects on satiety and food consumption relies on a combination of human clinical trial protocols and preclinical animal models.

Measurement of Satiety and Food Intake in Humans

A standardized approach is used in clinical trials to quantify subjective feelings of satiety and actual food consumption.

-

Subjective Satiety Assessment: Visual Analogue Scales (VAS) are employed to measure subjective feelings of hunger, fullness, satisfaction, and prospective food consumption.[16][17] These are typically 100-mm lines where participants mark their current feeling between two extreme anchors.[17]

-

Food Intake Measurement: An ad libitum buffet-style meal is provided, where participants are instructed to eat until they feel comfortably full.[8][18] The amount of food consumed is precisely measured by weighing all food items before and after the meal to calculate total energy and macronutrient intake.[16]

Measurement of Energy Expenditure

To determine if lorcaserin affects metabolic rate, 24-hour energy expenditure (EE) is measured using indirect calorimetry within a respiratory chamber.[8][9][18] This technique calculates energy expenditure by measuring oxygen consumption and carbon dioxide production. Studies have found no significant difference in 24-hour EE between lorcaserin and placebo groups, confirming that weight loss is driven by reduced intake.[8][9]

Investigation of Neuronal Mechanisms in Animal Models

Preclinical studies in animal models are essential for elucidating the underlying neurobiological mechanisms.

-

Neuronal Activation: Immunohistochemistry for FOS, an early-gene product and marker of neuronal activation, is used to identify which specific brain cell populations are activated by lorcaserin administration.[13] For instance, studies have shown that lorcaserin increases FOS-immunoreactivity in PPGNTS neurons.[13]

-

Functional Necessity: To confirm the role of a specific neuronal population, targeted ablation studies are performed. For example, researchers have used a diphtheria toxin A (DTA)-based viral approach to selectively ablate PPGNTS neurons in mice.[13] The subsequent finding that lorcaserin's ability to reduce food intake was prevented in these mice demonstrated that this neuronal population is necessary for the drug's effect.[6][13]

Conclusion

Lorcaserin promotes satiety and reduces food consumption through its selective agonism of 5-HT2C receptors, primarily by activating the hypothalamic POMC neuronal pathway and secondarily by engaging brainstem GLP-1 neurons. The extensive body of clinical evidence confirms that its therapeutic effect on body weight is achieved by significantly decreasing caloric intake, with no discernible impact on overall energy expenditure. Furthermore, neuroimaging studies corroborate these findings by demonstrating a lorcaserin-induced reduction in the neural processing of rewarding food cues. The experimental protocols outlined herein provide a robust framework for the continued investigation of centrally-acting anorectic agents.

References

- 1. Lorcaserin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Lorcaserin (Belviq): A Selective Serotonin 5-HT2C Agonist In the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Lorcaserin: A novel antiobesity drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Obesity medication lorcaserin activates brainstem GLP-1 neurons to reduce food intake and augments GLP-1 receptor agonist induced appetite suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Obesity medication lorcaserin activates brainstem GLP-1 neurons to reduce food intake and augments GLP-1 receptor agonist induced appetite suppression. [repository.cam.ac.uk]

- 8. Lorcaserin, A 5-HT2C Receptor Agonist, Reduces Body Weight by Decreasing Energy Intake without Influencing Energy Expenditure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lorcaserin, a 5-HT(2C) receptor agonist, reduces body weight by decreasing energy intake without influencing energy expenditure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lorcaserin treatment decreases body weight and reduces cardiometabolic risk factors in obese adults: A six-month, randomized, placebo-controlled, double-blind clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Lorcaserin Administration Decreases Activation of Brain Centers in Response to Food Cues and These Emotion- and Salience-Related Changes Correlate With Weight Loss Effects: A 4-Week-Long Randomized, Placebo-Controlled, Double-Blind Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. Lorcaserin and metabolic disease: weight‐loss dependent and independent effects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

- 17. Issues in Measuring and Interpreting Human Appetite (Satiety/Satiation) and Its Contribution to Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

Methodological & Application

Application Note: A Validated Stability-Indicating RP-HPLC Method for the Quantification of Lorcaserin Hydrochloride in Bulk and Pharmaceutical Dosage Forms

Introduction

Lorcaserin hydrochloride is a selective serotonin (B10506) 2C receptor agonist formerly used for chronic weight management.[1][2][3] Accurate and reliable analytical methods are crucial for the quality control of the drug substance and its formulations. This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound. The method is validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure its suitability for routine analysis and stability studies.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of a successful HPLC method. This compound is a white to off-white powder and is freely soluble in water, methanol (B129727), and acetonitrile.[1][4] Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C11H15Cl2N | [5] |

| Molecular Weight | 232.15 g/mol | [5][6] |

| pKa | 9.53 | [1] |

| UV Maximum (λmax) | 222 nm | [1][7][8][9][10] |

| Solubility | Freely soluble in water, methanol, acetonitrile | [1] |

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The following chromatographic conditions are recommended:

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II LC System or equivalent |

| Column | Cosmosil C18 (250 mm x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase | Methanol : 10mM KH2PO4 Buffer (pH 3.0, adjusted with orthophosphoric acid) (70:30, v/v) |

| Flow Rate | 0.8 mL/min |

| Detection Wavelength | 222 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Run Time | 10 minutes |

Preparation of Solutions

-

Buffer Preparation (10mM KH2PO4, pH 3.0): Dissolve 1.36 g of potassium dihydrogen phosphate (B84403) in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the solution through a 0.45 µm membrane filter.

-

Mobile Phase Preparation: Mix methanol and the prepared 10mM KH2PO4 buffer (pH 3.0) in a ratio of 70:30 (v/v). Degas the mobile phase by sonication for 15 minutes.

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Sample Solution (20 µg/mL): For bulk drug analysis, accurately weigh 20 mg of the this compound sample and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. From this solution, pipette 10 mL into another 100 mL volumetric flask and dilute to the mark with the mobile phase. For tablet analysis, weigh and powder 20 tablets. Transfer an amount of powder equivalent to 10 mg of this compound to a 100 mL volumetric flask, add about 70 mL of mobile phase, sonicate for 15 minutes, and dilute to volume. Filter the solution through a 0.45 µm syringe filter. Further dilute 10 mL of the filtrate to 50 mL with the mobile phase.

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies were performed. The stock solution of this compound was subjected to the following stress conditions:

-

Acid Hydrolysis: 1 mL of stock solution was mixed with 1 mL of 0.1 M HCl and kept at 60°C for 24 hours. The solution was then neutralized with 0.1 M NaOH and diluted with the mobile phase.

-

Base Hydrolysis: 1 mL of stock solution was mixed with 1 mL of 0.1 M NaOH and kept at 60°C for 24 hours. The solution was then neutralized with 0.1 M HCl and diluted with the mobile phase.

-

Oxidative Degradation: 1 mL of stock solution was mixed with 1 mL of 3% hydrogen peroxide and kept at room temperature for 24 hours. The solution was then diluted with the mobile phase.

-

Thermal Degradation: The powdered drug was kept in a hot air oven at 105°C for 48 hours. A sample was then prepared as per the standard procedure.

-

Photolytic Degradation: The powdered drug was exposed to UV light (254 nm) in a UV chamber for 24 hours. A sample was then prepared as per the standard procedure.

Method Validation Summary

The developed RP-HPLC method was validated according to ICH guidelines for system suitability, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

| Parameter | Result |

| System Suitability | |

| - Tailing Factor | < 2.0 |

| - Theoretical Plates | > 2000 |

| Linearity (Concentration Range) | 10-60 µg/mL |

| - Correlation Coefficient (r²) | 0.9995 |

| Accuracy (% Recovery) | 98.84% - 100.65% |

| Precision (% RSD) | |

| - Intraday | 0.29% |

| - Interday | 0.26% |

| Limit of Detection (LOD) | 1.00 µg/mL |

| Limit of Quantitation (LOQ) | 3.04 µg/mL |

| Retention Time | ~5.1 minutes |

Data synthesized from multiple sources for a representative method.[11][12]

Results and Discussion

The developed RP-HPLC method provided a well-resolved peak for this compound with a retention time of approximately 5.108 minutes.[9] The mobile phase composition of Methanol:10mM KH2PO4 Buffer (70:30) at a flow rate of 0.8 ml/min ensured a good peak shape and resolution.[9][11] The UV detection at 222 nm was found to be optimal for the quantification of this compound.[1][7][9][10][11]

The method was found to be linear over the concentration range of 10-60 µg/mL with a correlation coefficient of 0.9995, indicating excellent linearity.[11] The accuracy of the method was confirmed by recovery studies, with recovery values between 98.84% and 100.65%.[11] The precision of the method was demonstrated by the low relative standard deviation (%RSD) for intraday (0.29%) and interday (0.26%) analysis.[11]

The forced degradation studies showed significant degradation of this compound under acidic and oxidative conditions.[12] The chromatograms of the stressed samples showed well-resolved peaks for the degradation products without interfering with the main drug peak, thus confirming the stability-indicating nature of the method.

Diagrams

Caption: Workflow for RP-HPLC Method Development and Validation.

Conclusion

The developed and validated RP-HPLC method is simple, accurate, precise, and stability-indicating for the quantification of this compound in bulk and pharmaceutical dosage forms. The method can be effectively used for routine quality control analysis and for stability assessment of this compound.

References

- 1. ijpsonline.com [ijpsonline.com]

- 2. This compound | 846589-98-8 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. This compound | C11H15Cl2N | CID 11673085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 98 (HPLC), powder Sigma-Aldrich [sigmaaldrich.com]

- 7. [PDF] Development and Validation of a HPLC-based Bioanalytical Method for Lorcaserin using Solid Phase Extraction and Application to a Pharmacokinetic Study in Rats | Semantic Scholar [semanticscholar.org]

- 8. ijpsonline.com [ijpsonline.com]

- 9. researchgate.net [researchgate.net]

- 10. ojs3.sbmu.ac.ir [ojs3.sbmu.ac.ir]

- 11. jddtonline.info [jddtonline.info]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Efficacy aAssessment of Lorcaserin in a Diet-Induced Obese (DIO) Rat Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies to evaluate the efficacy of Lorcaserin (B1675133) in a diet-induced obese (DIO) rat model. The protocols outlined below are synthesized from established research methodologies and are intended to serve as a guide for preclinical assessment of Lorcaserin and similar compounds.

Introduction

Lorcaserin is a selective serotonin (B10506) 2C (5-HT2C) receptor agonist designed for weight management.[1] It primarily acts on the central nervous system, specifically the hypothalamus, to reduce appetite and promote satiety.[1][2] The diet-induced obese (DIO) rat is a widely used and translationally relevant preclinical model to study the efficacy of anti-obesity therapeutics. This model mimics many of the key metabolic and physiological characteristics of human obesity.

Mechanism of Action

Lorcaserin's anorectic effect is mediated through its agonistic activity on 5-HT2C receptors located on pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus.[3] Activation of these receptors stimulates the release of α-melanocyte-stimulating hormone (α-MSH), which in turn acts on melanocortin-4 receptors (MC4R) to produce a feeling of satiety and reduce food intake.[3] Lorcaserin exhibits significantly higher selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B receptors, which is a key feature for its safety profile, particularly in avoiding the cardiovascular side effects associated with non-selective serotonergic agents.[1]

Signaling Pathway of Lorcaserin

Experimental Protocols

The following protocols provide a step-by-step guide for an in vivo study of Lorcaserin in a DIO rat model.

I. Diet-Induced Obesity (DIO) Model Induction

This protocol describes the induction of obesity in Sprague-Dawley rats.

Materials:

-

Male Sprague-Dawley rats (5-7 weeks old)

-

Standard chow diet (e.g., Lab Diet 5001: ~4.07 kcal/g)

-

High-fat diet (HFD) (e.g., Research Diets D12492: ~5.24 kcal/g, with ~60% of calories from fat)

-

Animal housing with a 12-hour light/dark cycle and controlled temperature and humidity

-

Weighing scale

Procedure:

-

Acclimatization (1-2 weeks): Upon arrival, house the rats individually and provide them with ad libitum access to a standard chow diet and water. This allows the animals to adapt to the new environment.

-

Baseline Measurements: At the end of the acclimatization period, record the baseline body weight of each rat.

-

Dietary Intervention (Approximately 3 months):

-

Control Group: Continue to feed a subset of rats the standard chow diet.

-

DIO Group: Switch the remaining rats to the HFD. Provide ad libitum access to the HFD and water.

-

-

Monitoring: Monitor and record the body weight and food intake of all rats weekly throughout the diet induction period.

-

Confirmation of Obesity: After approximately 3 months, the rats on the HFD should exhibit a significantly higher body weight compared to the control group, confirming the successful induction of obesity.

II. Lorcaserin Treatment and Monitoring

This protocol details the administration of Lorcaserin to DIO rats and the subsequent monitoring of key parameters.

Materials:

-

Diet-induced obese (DIO) rats

-

Lorcaserin hydrochloride

-

Vehicle (e.g., sterile saline)

-

Subcutaneous (SC) injection supplies or oral gavage needles

-

Equipment for measuring food and water intake

-

Quantitative Magnetic Resonance (QMR) or similar instrument for body composition analysis

-

Blood collection supplies (for biomarker analysis)

-

Echocardiography equipment (for cardiac safety assessment)

Procedure:

-

Animal Grouping: Randomly allocate the DIO rats into treatment and control groups (e.g., Vehicle, Lorcaserin 1 mg/kg, Lorcaserin 2 mg/kg). Ensure that the average body weight and fat mass are similar across all groups.

-

Drug Preparation: Dissolve this compound in the vehicle to the desired concentrations.

-

Treatment Administration (28 days): Administer the prepared solutions to the respective groups. A common administration route and frequency is subcutaneous (SC) injection twice daily (b.i.d.).[4][5] Oral administration is also a viable option.

-

Daily Monitoring:

-

Record the body weight of each rat daily.

-

Measure and record daily food and water intake.

-

-

Body Composition Analysis: Perform QMR analysis at the beginning and end of the treatment period to determine changes in fat mass and lean mass.[4]

-

Blood Collection and Biomarker Analysis: At the end of the 28-day treatment period, collect blood samples for the analysis of plasma lipids (triglycerides and cholesterol).[4]

-

Cardiac Safety Assessment (Optional): Conduct echocardiography to assess cardiac function and check for any signs of valvulopathy.[4]

-

Washout Period (Optional): Following the treatment period, a washout period of several weeks can be included where the animals are no longer administered the drug to observe any reversal of effects.

Experimental Workflow

Data Presentation

The following tables summarize the expected quantitative outcomes from a typical 28-day Lorcaserin study in DIO rats.

Table 1: Effect of Lorcaserin on Body Weight and Food Intake

| Treatment Group | Administration | Duration | Change in Body Weight (%) | Change in Food Intake | Reference |

| Vehicle | SC, b.i.d. | 28 days | +10.6 ± 0.4 | - | [5] |

| Lorcaserin (1 mg/kg) | SC, b.i.d. | 28 days | +7.6 ± 1.2 | Modest Reduction | [5] |

| Lorcaserin (2 mg/kg) | SC, b.i.d. | 28 days | +5.4 ± 0.6 | Modest Reduction | [5] |

| Lorcaserin (18 mg/kg) | Oral, daily | 5 weeks | Reduced body weight gain | Reduced HFC intake |

Table 2: Effect of Lorcaserin on Body Composition

| Treatment Group | Administration | Duration | Change in Fat Mass | Change in Lean Mass | Reference |

| Vehicle | SC, b.i.d. | 28 days | - | - | [4] |

| Lorcaserin (1-2 mg/kg) | SC, b.i.d. | 28 days | Selective Decrease | No significant change | [4] |

Table 3: Effect of Lorcaserin on Plasma Lipids

| Treatment Group | Administration | Duration | Change in Triglycerides | Change in Cholesterol | Reference |

| Vehicle | SC, b.i.d. | 28 days | - | - | [4] |

| Lorcaserin | SC, b.i.d. | 28 days | Significant Reduction | Significant Reduction | [4] |

| Lorcaserin (18 mg/kg) | Oral, daily | 5 weeks | No significant change | No significant change |

Conclusion

The protocols and data presented provide a framework for the in vivo evaluation of Lorcaserin in a DIO rat model. These studies are crucial for understanding the efficacy and mechanism of action of such anti-obesity compounds. The DIO rat model, when used in conjunction with the detailed methodologies described, offers a robust platform for generating reliable and translatable preclinical data. It is important to note that while Lorcaserin demonstrated efficacy in preclinical and clinical studies, it was withdrawn from the market due to an increased risk of cancer observed in humans. Therefore, any research involving Lorcaserin should be conducted with this in mind, and comprehensive safety evaluations are paramount for any new chemical entities in this class.

References

- 1. Characterization of the 5-HT2C receptor agonist lorcaserin on efficacy and safety measures in a rat model of diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lorcaserin treatment decreases body weight and reduces cardiometabolic risk factors in obese adults: A six-month, randomized, placebo-controlled, double-blind clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cms.transpharmation.com [cms.transpharmation.com]

- 4. Characterization of the 5-HT2C receptor agonist lorcaserin on efficacy and safety measures in a rat model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Liraglutide shows superior cardiometabolic benefits than lorcaserin in a novel free choice diet-induced obese rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Lorcaserin Hydrochloride in Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of lorcaserin (B1675133) hydrochloride in preclinical rodent models for obesity and related research. The following sections detail recommended dose ranges, experimental protocols, and the underlying mechanism of action.

Introduction

Lorcaserin hydrochloride is a selective serotonin (B10506) 2C (5-HT2C) receptor agonist that has been investigated for its effects on appetite and body weight.[1][2][3] By activating 5-HT2C receptors, particularly in the hypothalamus, lorcaserin is thought to stimulate pro-opiomelanocortin (POMC) neurons.[4][5] This leads to the release of α-melanocyte-stimulating hormone (α-MSH), which acts on melanocortin-4 receptors (MC4R) to produce feelings of satiety and reduce food intake.[4][5] Preclinical studies in rodents are crucial for elucidating the efficacy, safety, and mechanisms of action of lorcaserin.

Quantitative Data Summary

The following tables summarize effective dose ranges of this compound for various endpoints in rat and mouse models, as reported in the literature.

Table 1: this compound Dose Determination in Rat Studies

| Endpoint | Dose Range | Route of Administration | Dosing Regimen | Rat Strain | Key Findings | Reference |

| Body Weight Reduction | 1-2 mg/kg | Subcutaneous (SC) | Twice daily (b.i.d.) | Sprague-Dawley (Diet-Induced Obesity) | Significantly reduced body weight gain and selectively reduced body fat mass.[1][6] | [1][6] |

| Food Intake Reduction | 4.5-18 mg/kg | Not Specified | Twice daily (b.i.d.) | Levin | Reduced food intake and body mass. | [1] |

| Food Intake Reduction | 9-36 mg/kg | Not Specified | Twice daily (b.i.d.) | Sprague-Dawley | Reduced food intake and body mass. | [1] |

| Food Intake Reduction | 0.3-3 mg/kg | Not Specified | Not Specified | Not Specified | Effective in reducing food intake. | [1] |

| Nicotine (B1678760) Self-Administration | 0.3125-20 mg/kg | Subcutaneous (SC) | Single dose | Sprague-Dawley | Dose-dependent reduction in nicotine self-administration.[7] | [7] |

| Locomotor Activity | >1.25 mg/kg | Subcutaneous (SC) | Single dose | Sprague-Dawley | Prominent sedative effects observed at doses greater than 1.25 mg/kg.[7] | [7] |

Table 2: this compound Dose Determination in Mouse Studies

| Endpoint | Dose Range | Route of Administration | Dosing Regimen | Mouse Strain | Key Findings | Reference |

| Food Intake Reduction | 7.5-10 mg/kg | Intraperitoneal (i.p.) | Single dose | Wild type | Significantly reduced chow intake at 1, 3, and 6 hours post-administration.[8][9] | [8][9] |

| Antinociception | 0.5-2.0 mg/kg | Subcutaneous (s.c.) | Single dose | Not Specified | Potentiated the antinociceptive effects of opioids.[10] | [10] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of lorcaserin and a typical experimental workflow for evaluating its effects on food intake and body weight in rodents.

References

- 1. Characterization of the 5-HT2C receptor agonist lorcaserin on efficacy and safety measures in a rat model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lorcaserin: A review of its preclinical and clinical pharmacology and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ucm.es [ucm.es]

- 5. Lorcaserin (Belviq): A Selective Serotonin 5-HT2C Agonist In the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of the 5-HT2C receptor agonist lorcaserin on efficacy and safety measures in a rat model of diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lorcaserin, a 5-HT2C Agonist, Decreases Nicotine Self-Administration in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Obesity medication lorcaserin activates brainstem GLP-1 neurons to reduce food intake and augments GLP-1 receptor agonist induced appetite suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Adjunctive effect of the serotonin 5-HT2C receptor agonist lorcaserin on opioid-induced antinociception in mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Lorcaserin Hydrochloride in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of Lorcaserin hydrochloride in various cell culture experiments. This document includes information on the mechanism of action, key signaling pathways, and methodologies for assessing cellular responses to this compound.

Introduction

This compound is a selective serotonin (B10506) 2C (5-HT2C) receptor agonist.[1][2] It was developed for weight management due to its ability to increase satiety.[2][3] In a cellular context, Lorcaserin is a valuable tool for studying the 5-HT2C receptor signaling cascade and its downstream physiological effects. Although the exact mechanism of action is not fully known, it is understood to selectively activate 5-HT2C receptors.[2]

Mechanism of Action

Lorcaserin acts as a full agonist at the human 5-HT2C receptor.[1] This receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq/11 signaling pathway.[4] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.

Signaling Pathway Diagram

Caption: Canonical 5-HT2C receptor signaling pathway activated by Lorcaserin.

Quantitative Data Summary

The following tables summarize the in vitro pharmacological data for this compound.

Table 1: Receptor Binding Affinity and Functional Potency

| Receptor Subtype | Parameter | Value (nM) | Assay Type | Source |

| Human 5-HT2C | Ki | 15 ± 1 | Radioligand Binding | [1] |

| Rat 5-HT2C | Ki | 29 ± 7 | Radioligand Binding | [1] |

| Human 5-HT2A | Ki | 112 | Radioligand Binding | [5] |

| Human 5-HT1A | Ki | 700 | Radioligand Binding | [5] |

| Human 5-HT2C | EC50 | 39 | Inositol Phosphate Accumulation | [1] |

Table 2: In Vitro Cellular Assay Data

| Cell Line/Tissue | Assay | Endpoint | Concentration | Result | Source |

| MIN6 Cells | Insulin Secretion | IC50 of GSIS* | 20.3 µM | Inhibition | [6] |

| MIN6 Cells | Cell Viability | CCK-8 | Up to 100 µM | No effect on viability | [6] |

| Mouse Pancreatic Islets | Cell Viability | CCK-8 | Up to 100 µM | No effect on viability | [6] |

*GSIS: Glucose-Stimulated Insulin Secretion

Experimental Protocols

Preparation of this compound Stock Solutions

This compound is freely soluble in water and dimethyl sulfoxide (B87167) (DMSO).[7] The choice of solvent will depend on the experimental design and the tolerance of the cell line to the solvent.

Method 1: Aqueous Stock Solution

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add sterile, deionized water to the desired final concentration (e.g., 10 mM).

-

Vortex thoroughly until the powder is completely dissolved.

-

Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

-

Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Method 2: DMSO Stock Solution

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add sterile-filtered DMSO to achieve a high concentration stock (e.g., 10-50 mM).

-

Gently warm the solution to 37°C and vortex until fully dissolved.

-

Aliquot the stock solution into smaller volumes and store at -20°C.

-

Note: When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Experimental Workflow: In Vitro Drug Treatment and Viability Assay

The following diagram outlines a typical workflow for assessing the effect of this compound on cell viability.

Caption: General workflow for in vitro cell-based assays with Lorcaserin.

Cell Viability Assays

Cell viability can be assessed using various methods. The MTT and MTS assays are common colorimetric assays that measure the metabolic activity of cells, which is an indicator of cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[8]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% nonidet p-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Mix gently to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[8]

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay Protocol

This assay is similar to the MTT assay, but the formazan product is soluble in the culture medium, simplifying the procedure.

-

Cell Seeding and Drug Treatment: Follow steps 1-3 of the MTT assay protocol.

-

MTS Reagent Addition: Add 20 µL of the combined MTS/PES solution to each well of the 96-well plate.

-

Incubation: Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator.

-

Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.

Conclusion

These application notes provide a comprehensive guide for the use of this compound in cell culture experiments. The provided protocols and data will aid researchers in designing and executing experiments to investigate the role of the 5-HT2C receptor in various cellular processes. It is recommended to optimize the experimental conditions, such as cell seeding density and incubation times, for each specific cell line and assay.

References

- 1. Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemistry, Analysis, Pharmacokinetics and Pharmacodynamics Aspects of Lorcaserin, a Selective Serotonin 5-HT2C Receptor Agonist: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lorcaserin and pimavanserin: emerging selectivity of serotonin receptor subtype–targeted drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CHARACTERIZATION OF THE DISCRIMINATIVE STIMULUS EFFECTS OF LORCASERIN IN RATS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lorcaserin Inhibit Glucose-Stimulated Insulin Secretion and Calcium Influx in Murine Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bitesizebio.com [bitesizebio.com]

- 8. researchgate.net [researchgate.net]

- 9. accessdata.fda.gov [accessdata.fda.gov]

Application Notes & Protocols: Assessing the Pro-Ejaculatory Effects of Lorcaserin in Rats

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lorcaserin is a selective serotonin (B10506) 5-HT2C receptor agonist previously approved for weight management.[1] Emerging preclinical evidence has demonstrated its potent pro-ejaculatory effects in male rats, suggesting its potential therapeutic application for conditions such as delayed ejaculation.[1][2] Lorcaserin facilitates ejaculation by activating 5-HT2C receptors, which are involved in the physiological control of this process.[1] Studies have shown that its administration can induce ejaculation in anesthetized rats, cause non-copulatory ejaculations in sexually naïve rats, and significantly lower the ejaculation threshold in copulating rats.[1][3] These effects are reversible and can be blocked by a 5-HT2C-selective antagonist, confirming the mechanism of action.[1][4]

This document provides detailed protocols for assessing the pro-ejaculatory effects of Lorcaserin in various rat models, based on established methodologies.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating Lorcaserin's effects on ejaculation in rats.

Table 1: Effect of Lorcaserin on Copulatory Behavior in Sexually Experienced Rats

| Parameter | Vehicle (Control) | Lorcaserin (1 mg/kg, p.o.) | Lorcaserin (4 mg/kg, p.o.) | Lorcaserin (10 mg/kg, p.o.) |